molecular formula C18H26N4O5S B2771886 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1105227-98-2

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2771886
CAS No.: 1105227-98-2
M. Wt: 410.49
InChI Key: LPNGTGDIWYQIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H26N4O5S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinones in Antibacterial Research

Oxazolidinones, such as linezolid, are a class of antibiotics that inhibit protein synthesis in bacteria. This class is known for its effectiveness against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Research into oxazolidinones focuses on understanding their mechanism of action, optimizing their antibacterial activity, and reducing resistance development. For example, studies on modified oxazolidinones have explored their potential to expand antibacterial spectrum and efficacy (Genin et al., 2000).

Morpholine Derivatives in Pharmaceutical Development

Morpholine derivatives are versatile in drug development, serving as building blocks for compounds with various pharmacological activities. Their inclusion in drug molecules can improve solubility, bioavailability, and receptor affinity. For instance, morpholine rings are present in molecules with anticonvulsant, antidepressant, and anti-inflammatory properties, showcasing the broad applicability of this functional group in designing new therapeutics (Kamiński et al., 2015).

Drug Design and Synthesis

The detailed structure of "N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide" suggests its potential for specific biological interactions, possibly as a ligand for certain receptors or enzymes. The design and synthesis of such compounds are critical in medicinal chemistry for creating novel drugs with targeted actions. Research in this area focuses on understanding the relationship between molecular structure and biological activity, optimizing interactions with biological targets, and improving pharmacokinetic properties (De et al., 2017).

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-14-3-4-15(22-6-2-12-28(22,25)26)13-16(14)20-18(24)17(23)19-5-7-21-8-10-27-11-9-21/h3-4,13H,2,5-12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNGTGDIWYQIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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